1,2:5,6-di-o-Cyclohexylidene-3-o-methyl-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:5,6-di-o-Cyclohexylidene-3-o-methyl-alpha-D-glucofuranose is a chemical compound with the empirical formula C18H28O6 . It is a derivative of D-glucofuranose, where the hydroxyl groups at positions 1, 2, 5, and 6 are replaced by cyclohexylidene groups .
Synthesis Analysis
The synthesis of this compound involves the reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium . The reactions yield the same 3-C-methyl derivative .Molecular Structure Analysis
The configuration of this compound was established by preferential hydrolytic removal of the 5,6-O-cyclohexylidene residue, oxidative removal of C-6 with periodate, and a consideration of the properties of the isolated product .Chemical Reactions Analysis
The reactions of ethyl-, vinyl-, phenyl, and 1-naphthyl-magnesium halides and of phenyl-lithium with 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose are discussed . The reactions yield the same 3-C-methyl derivative .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 132-135 °C (lit.) . Its optical activity is [α]25/D −2.1°, c = 2.1 in ethanol . The molecular weight is 340.41 .properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-20-15-14(13-12-21-18(23-13)8-4-2-5-9-18)22-17-16(15)24-19(25-17)10-6-3-7-11-19/h13-17H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMQFBKWULOQG-NQNKBUKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@H]2[C@@H]1OC3(O2)CCCCC3)[C@H]4COC5(O4)CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474525 |
Source
|
Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] | |
CAS RN |
13440-19-2 |
Source
|
Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.